molecular formula C18H21NO6S B10847499 [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate

Cat. No.: B10847499
M. Wt: 379.4 g/mol
InChI Key: JIYGLXDCNSTUSY-XSSYPUMDSA-N
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Description

Chondroitin 6-sulfate is a glycosaminoglycan, a type of long unbranched polysaccharide consisting of repeating disaccharide units. It is primarily found in the extracellular matrix of connective tissues, such as cartilage, skin, and blood vessels. Chondroitin 6-sulfate plays a crucial role in maintaining the structural integrity and function of these tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondroitin 6-sulfate can be synthesized through enzymatic processes involving chondroitin sulfate synthase and chondroitin 6-sulfotransferase. These enzymes catalyze the addition of sulfate groups to the chondroitin backbone at the sixth position of the N-acetylgalactosamine residues.

Industrial Production Methods

Industrial production of chondroitin 6-sulfate typically involves extraction from animal cartilage, such as bovine or shark cartilage. The extraction process includes enzymatic digestion, purification, and sulfation to achieve the desired degree of sulfation.

Chemical Reactions Analysis

Types of Reactions

Chondroitin 6-sulfate undergoes various chemical reactions, including:

    Oxidation: Chondroitin 6-sulfate can be oxidized to form aldehydes and ketones.

    Reduction: Reduction reactions can convert chondroitin 6-sulfate into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Sulfating agents like sulfur trioxide-pyridine complex are employed for sulfation reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various sulfated derivatives of chondroitin.

Scientific Research Applications

Chondroitin 6-sulfate has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying glycosaminoglycan interactions and properties.

    Biology: Investigated for its role in cell signaling, tissue repair, and development.

    Medicine: Explored for its potential therapeutic effects in treating osteoarthritis, promoting wound healing, and enhancing neuroplasticity.

    Industry: Utilized in the production of biomaterials, cosmetics, and dietary supplements.

Mechanism of Action

Chondroitin 6-sulfate exerts its effects through interactions with various molecular targets and pathways:

    Extracellular Matrix: Binds to proteins and other molecules in the extracellular matrix, contributing to tissue structure and function.

    Cell Signaling: Modulates cell signaling pathways involved in inflammation, cell proliferation, and differentiation.

    Neuroplasticity: Influences the formation and remodeling of synapses in the nervous system, promoting neuroplasticity and memory.

Comparison with Similar Compounds

Similar Compounds

    Chondroitin 4-sulfate: Another glycosaminoglycan with sulfate groups at the fourth position of the N-acetylgalactosamine residues.

    Dermatan sulfate: A glycosaminoglycan with iduronic acid and N-acetylgalactosamine residues.

    Heparan sulfate: A glycosaminoglycan with glucuronic acid and N-acetylglucosamine residues.

Uniqueness

Chondroitin 6-sulfate is unique due to its specific sulfation pattern, which imparts distinct biological properties. It is more permissive to axon growth and plasticity compared to chondroitin 4-sulfate, making it particularly important in neuroplasticity and memory .

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate

InChI

InChI=1S/C18H21NO6S/c1-19-8-7-18-11-4-6-14(25-26(20,21)22)17(18)24-16-13(23-2)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17H,7-9H2,1-2H3,(H,20,21,22)/t11-,12+,14-,17-,18-/m0/s1

InChI Key

JIYGLXDCNSTUSY-XSSYPUMDSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)O

Origin of Product

United States

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